4-butoxy-N-(8-propoxyquinolin-5-yl)benzamide
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Overview
Description
4-butoxy-N-(8-propoxyquinolin-5-yl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a butoxy group, a propoxyquinoline moiety, and a benzamide core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(8-propoxyquinolin-5-yl)benzamide typically involves a multi-step process. One common method includes the reaction of 8-propoxyquinoline with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(8-propoxyquinolin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or quinoline moieties, using reagents such as alkyl halides or amines
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide or quinoline derivatives
Scientific Research Applications
4-butoxy-N-(8-propoxyquinolin-5-yl)benzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-(4-propionylphenyl)benzamide
- 4-butoxy-N-(4-butyrylphenyl)benzamide
- 4-butoxy-N-(3-(trifluoromethyl)phenyl)benzamide
Uniqueness
4-butoxy-N-(8-propoxyquinolin-5-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its quinoline moiety, in particular, distinguishes it from other similar compounds and contributes to its unique properties .
Properties
Molecular Formula |
C23H26N2O3 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-butoxy-N-(8-propoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C23H26N2O3/c1-3-5-16-27-18-10-8-17(9-11-18)23(26)25-20-12-13-21(28-15-4-2)22-19(20)7-6-14-24-22/h6-14H,3-5,15-16H2,1-2H3,(H,25,26) |
InChI Key |
LCLORWFCSOGOQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OCCC |
Origin of Product |
United States |
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